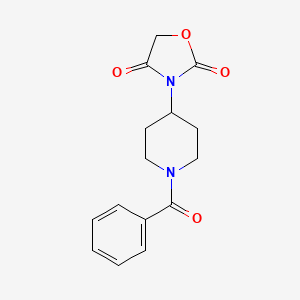

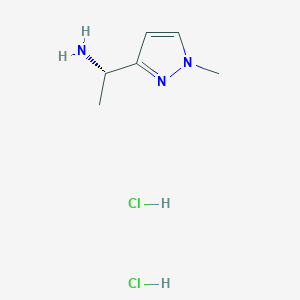

![molecular formula C22H17N3O3 B2829232 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-57-3](/img/structure/B2829232.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . This technique is capable of providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives usually proceed through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .科学的研究の応用

Optimization of PARP Inhibitors

Optimization of Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors : A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors were developed, showcasing excellent PARP enzyme potency and cellular potency. These compounds, specifically A-966492, demonstrated significant in vivo efficacy in cancer models, highlighting their potential as therapeutic agents in oncology (Penning et al., 2010).

Antimicrobial Activity

Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives : Novel derivatives synthesized via the Mannich reaction showed effective antimicrobial properties against several pathogens, indicating their potential as antimicrobial agents (Sethi et al., 2016).

Antioxidant and Antimicrobial Applications

Catalytic Assembly of Benzimidazole Derivatives for Antimicrobial and Antioxidant Activities : A study demonstrated that benzimidazole derivatives exhibit promising antimicrobial and antioxidant activities, suggesting their application in treating infections and protecting against oxidative stress (Sindhe et al., 2016).

Photo-Physical Characteristics

Photo-Physical Properties of Benzimidazole Derivatives : The study explored the effects of solvent polarity on the absorption-emission properties of novel benzimidazole derivatives, revealing their potential in developing fluorescence-based applications (Padalkar et al., 2011).

Anticancer Evaluation

Anticancer Evaluation of Benzimidazole Derivatives : Benzimidazole derivatives were synthesized and evaluated for their anticancer activity, showing significant potency against breast cancer lines. These findings support the exploration of benzimidazole derivatives as anticancer agents (Salahuddin et al., 2014).

作用機序

Target of Action

The primary target of the compound is currently unknown. It is known that the benzimidazole moiety, a core structure in the compound, is a crucial part of many biologically active molecules . Benzimidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets may lead to changes in cellular processes, potentially influencing the activity of various biochemical pathways.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(20-13-27-18-11-5-6-12-19(18)28-20)25-15-8-2-1-7-14(15)21-23-16-9-3-4-10-17(16)24-21/h1-12,20H,13H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDNSOVVQRHYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

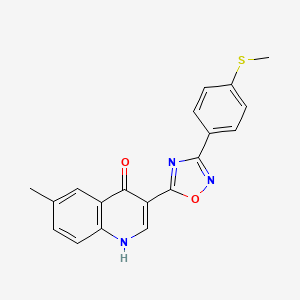

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)

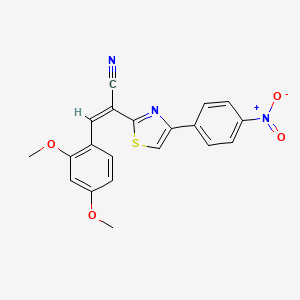

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

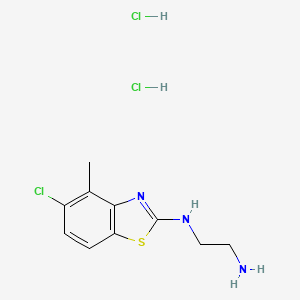

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)